Hexachloroiridate(2-)

Description

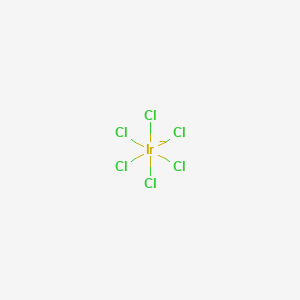

Hexachloroiridate(2−) (IrCl₆²⁻) is an octahedral coordination complex where iridium is in the +4 oxidation state, surrounded by six chloride ligands. This anion is typically stabilized by counterions such as potassium (K₂IrCl₆) or ammonium ((NH₄)₂IrCl₆) . It is synthesized via oxidative dissolution of iridium metal in hydrochloric acid with hydrogen peroxide (H₂O₂), forming hexachloroiridate(IV) (IrCl₆²⁻). Incomplete digestion can yield hexachloroiridate(III) (IrCl₆³⁻), which is less stable and requires additional H₂O₂ to oxidize to IrCl₆²⁻ .

Properties

Molecular Formula |

Cl6Ir-2 |

|---|---|

Molecular Weight |

404.9 g/mol |

IUPAC Name |

hexachloroiridium(2-) |

InChI |

InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+4/p-6 |

InChI Key |

PVMMMVHZRGMXED-UHFFFAOYSA-H |

SMILES |

Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl |

Canonical SMILES |

Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- UV-Vis Spectroscopy : Hexachloroiridate(IV) exhibits distinct absorption peaks at 304, 418, 435, and 488 nm, enabling differentiation from IrCl₆³⁻ .

- Electrochemical Behavior: The heterogeneous electron transfer (HET) rate for IrCl₆²⁻ reduction on graphene basal planes is significantly higher than at edges or defects, with monolayer graphene showing superior kinetics compared to graphite .

- Applications : Used in electrochemical studies, catalysis, and as a precursor for iridium-containing materials .

Comparison with Similar Compounds

Hexachloroiridate(III) (IrCl₆³⁻)

Structural and Chemical Differences :

- Oxidation State : Ir³⁺ in IrCl₆³⁻ vs. Ir⁴⁺ in IrCl₆²⁻.

- Stability : IrCl₆³⁻ is less stable and often forms during incomplete digestion of iridium metal, requiring additional oxidants for conversion to IrCl₆²⁻ .

- Spectroscopy : Lacks the 488 nm peak observed in IrCl₆²⁻, aiding analytical differentiation .

Ammonium Hexachloroiridate Salts

Market Trends :

Potassium Hexachloroiridate(IV) (K₂IrCl₆)

- Solubility : Water and alcohol-soluble, unlike ammonium salts, which are moisture-sensitive .

- Oxidizing Power : Stronger than IrCl₆³⁻, making it valuable in organic synthesis and industrial oxidation reactions .

| Property | K₂IrCl₆ | (NH₄)₂IrCl₆ |

|---|---|---|

| Solubility in Water | High | Moderate |

| Stability | High | Moderate |

| Primary Use | Oxidation | Research |

Hexachloroplatinate(IV) (PtCl₆²⁻)

Hexachlororuthenate(III) (RuCl₆³⁻)

- Stability : RuCl₆³⁻ is more prone to ligand substitution than IrCl₆²⁻, limiting its utility in acidic conditions.

- Spectroscopy : Absorbs in the visible range but lacks the sharp peaks of IrCl₆²⁻ .

Research Findings and Industrial Relevance

- Electrochemical Studies : IrCl₆²⁻’s HET rate on graphene (10,000 cm²/V·s mobility) surpasses most chlorometallates, enabling high-sensitivity sensors .

- Dissolution Efficiency : Complete digestion of iridium to IrCl₆²⁻ requires optimized H₂O₂/HCl ratios, unlike PtCl₆²⁻, which forms readily under milder conditions .

- Safety Profiles : Ammonium salts pose respiratory hazards, whereas potassium salts are safer for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.